2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-5-4-6-11(14-8)16-12-7-9(2)13-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKTVRQECPYLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=NC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine and pyrimidine precursors.
Coupling Reaction: The pyridine and pyrimidine precursors are coupled using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Selected Pyrimidin-4-amine Derivatives
Key Observations:
- Core Heterocycle Variations: Pyrimidine vs. furopyrimidine/thienopyrimidine cores influence electronic properties and binding affinities. For example, furopyrimidines (e.g., AG488) exhibit enhanced water solubility compared to thienopyrimidines (e.g., CAS 879872-79-4) due to oxygen vs. sulfur atoms . The thienopyrimidine derivative (CAS 879872-79-4) may exhibit altered pharmacokinetics due to sulfur’s electronegativity and larger atomic size .
- Substituent Effects: Bulky groups (e.g., naphthyl in Compound 4) reduce solubility but may enhance target selectivity . The 6-methylpyridin-2-yl group in the target compound may confer unique binding interactions compared to phenyl or thiazole substituents (e.g., HNPC-A9229) .
Key Observations:
- Antitumor Agents: AG488 and Compound 1 exhibit nanomolar potency against cancer cells by targeting tubulin and overcoming resistance mechanisms like P-glycoprotein overexpression . The target compound’s pyridinyl group may similarly enhance blood-brain barrier penetration compared to methoxyphenyl derivatives.
Antifungal Agents :
- HNPC-A9229’s pyridin-2-yloxy group and thiazole moiety confer specificity toward fungal targets, unlike the antitumor pyrimidin-4-amine derivatives .
Biological Activity
2,6-Dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine is a compound belonging to the pyridinylpyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound can be achieved through various methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This method involves palladium-catalyzed carbon–carbon bond formation, allowing for high yields and functional group tolerance under mild conditions .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that derivatives of pyridine can effectively inhibit the growth of HeLa and A549 cell lines, with reported IC50 values decreasing significantly with structural modifications .
The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression . The inhibition mechanism often involves tight-binding interactions with the enzyme's active site, leading to irreversible inhibition.
Anti-inflammatory Properties
In addition to its antiproliferative effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. It has been studied for its potential in treating conditions characterized by excessive fibrosis, indicating a multifaceted role in therapeutic applications .
Case Studies
- Case Study on Antiproliferative Activity : A study evaluating various pyridine derivatives found that modifying functional groups significantly impacted their cytotoxicity against cancer cell lines. The presence of hydroxyl groups was particularly noted to enhance activity .
- HDAC Inhibition Study : Research focusing on HDAC inhibitors highlighted the potential of pyrimidine derivatives like this compound to selectively inhibit HDAC6 without affecting other isoforms, demonstrating a promising therapeutic profile against certain cancers .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential.
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Antiproliferative |
| 5-Fluoro-Pyrimidine Derivative | Structure | 0.058 | Anticancer |
| Pyridine Analog | Structure | 0.021 | Antiproliferative |
Q & A
Q. What are the key considerations in optimizing the synthesis of 2,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-4-amine to improve yield and purity?
Methodological Answer: Optimizing synthesis involves selecting appropriate coupling reagents, solvents, and purification techniques. For pyrimidine derivatives, peptide coupling agents like 1,1’-carbonyldiimidazole (CDI) enhance reaction efficiency, as demonstrated in the synthesis of thieno[2,3-d]pyrimidine analogs . Solvent choice (e.g., DMF or aqueous systems) and reaction temperature significantly impact yield. Post-synthesis purification via column chromatography (using gradients like hexane/ethyl acetate or methanol/ethyl acetate) ensures high purity. For example, compounds in the same structural class achieved 74–82% yields after silica gel chromatography . Monitoring reaction progress with TLC (Rf values ~0.1–0.5) and characterizing intermediates via melting points and ¹H NMR are critical for reproducibility .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Structural validation combines spectroscopic and crystallographic methods. ¹H NMR identifies key protons (e.g., methyl groups at δ ~2.1–2.6 ppm, pyridyl protons at δ ~7.5–8.1 ppm) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and packing patterns, particularly for novel derivatives . Elemental analysis (C, H, N) and mass spectrometry further confirm molecular composition. For example, analogs like AG488 (a related pyrimidine derivative) were characterized with ≤0.4% deviation in elemental analysis .
Advanced Research Questions
Q. How does this compound exhibit selective antimicrobial activity against Pseudomonas aeruginosa?
Methodological Answer: The compound’s selectivity arises from target-specific interactions. Docking studies against P. aeruginosa TrmD enzyme (involved in tRNA modification) reveal strong binding affinity due to hydrophobic interactions with the pyridyl and methyl groups . The MIC value (e.g., 2c: MIC = 4 µg/mL) correlates with its ability to disrupt bacterial protein synthesis . Comparative assays under standardized CLSI guidelines (e.g., broth microdilution) minimize variability. Structural analogs with bulkier substituents show reduced activity, highlighting the importance of the 6-methylpyridin-2-yl group .
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrimidine derivatives?
Methodological Answer: Discrepancies arise from variations in assay conditions (e.g., nutrient media, bacterial strains) or structural modifications. To address this:
- Standardize assays : Use reference strains (e.g., P. aeruginosa ATCC 10145) and replicate protocols .
- Conduct SAR studies : Compare substituent effects. For instance, replacing the 6-methylpyridin-2-yl group with naphthyl groups (as in compound 4) reduces antimicrobial activity by ~50% .
- Validate mechanisms : Use knockout bacterial strains or enzymatic assays (e.g., TrmD inhibition) to confirm target specificity .
Q. What experimental strategies are recommended for evaluating the compound’s potential in in vivo models?
Methodological Answer:
- Orthotopic xenografts : For antitumor studies, implant tumor cells (e.g., glioma) into immunodeficient mice and monitor tumor volume reduction (e.g., AG488 reduced tumor size by 60% in murine breast cancer models) .
- Toxicity profiling : Assess systemic toxicity via histopathology and serum biomarkers (ALT, creatinine). AG488 showed lower toxicity than docetaxel, attributed to its dual targeting .
- Pharmacokinetics : Measure bioavailability using LC-MS/MS. Structural analogs with improved water solubility (e.g., hydrochloride salts) exhibit enhanced plasma half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
